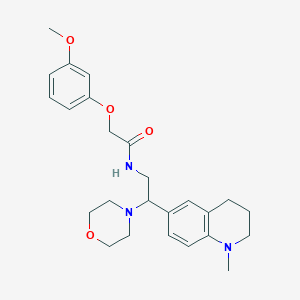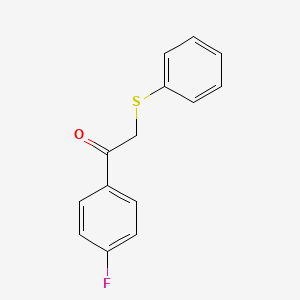
1-(4-Fluorophenyl)-2-(phenylsulfanyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-2-(phenylsulfanyl)ethan-1-one, commonly referred to as 1-FPSE, is an important compound in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. Its unique structure and properties make it an attractive target for scientific research and development. We will also discuss potential future directions for 1-FPSE research.
科学研究应用
1-FPSE has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis. In addition, 1-FPSE has been used as a model compound for studying the reactivity of sulfanylacetone derivatives.
作用机制
The mechanism of action of 1-FPSE is not well understood. However, it is known that the compound undergoes a nucleophilic substitution reaction with a variety of nucleophiles, including amines, alcohols, and carboxylic acids. In addition, 1-FPSE is known to form an adduct with a variety of electrophiles, including aldehydes, ketones, and acyl halides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-FPSE have not been well studied. However, it has been shown to have some antifungal activity, and it has been suggested that it may have potential as an anti-inflammatory agent. In addition, 1-FPSE has been shown to have some inhibitory activity against the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
1-FPSE has several advantages as a reagent for lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, there are some limitations to its use. For example, it is not very soluble in water, and it is not very reactive with some nucleophiles and electrophiles.
未来方向
Given its versatility and potential applications, there are many potential future directions for 1-FPSE research. These include the development of new synthesis methods, the exploration of its biological activity, and the development of new derivatives with enhanced properties. In addition, further research could be conducted into its reactivity with a variety of nucleophiles and electrophiles, and its potential applications in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.
合成方法
1-FPSE can be synthesized from commercially available 4-fluorobenzaldehyde and phenylsulfanylacetone. The reaction proceeds in two steps, with the first step involving the formation of an aldol condensation product and the second step involving the cyclization of the product to form 1-FPSE. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and dichloromethane, and can be catalyzed by a variety of bases, such as potassium carbonate, sodium hydroxide, and sodium bicarbonate.
属性
IUPAC Name |
1-(4-fluorophenyl)-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FOS/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQNFHLYQUKIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

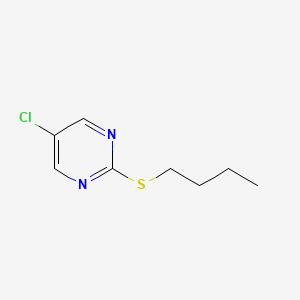
![1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride](/img/structure/B2902929.png)
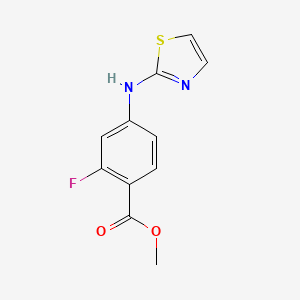
![Methyl 2-[[2-(2-fluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2902933.png)
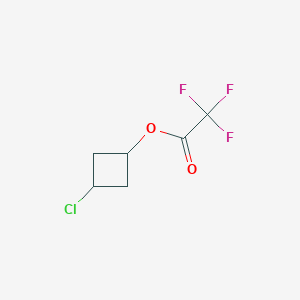
![Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2902937.png)
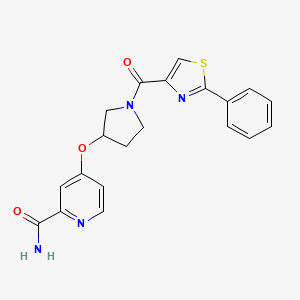

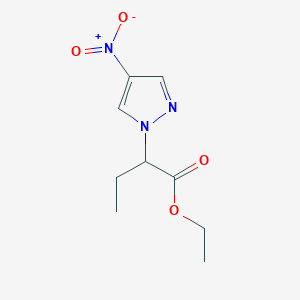
![2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2902942.png)
![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2902943.png)
![1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B2902944.png)
![1-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2902945.png)
